molecular formula C7H3F2NS B1302728 3,5-Difluorophenyl isothiocyanate CAS No. 302912-39-6

3,5-Difluorophenyl isothiocyanate

Cat. No. B1302728
CAS RN: 302912-39-6
M. Wt: 171.17 g/mol
InChI Key: DXELGKWEMRVTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3F2NS . It is an aryl isocyanate .


Synthesis Analysis

This compound can be prepared from difluoroaniline . In a specific reaction, 1H-[1,2,4]triazole-3,5-diamine undergoes acylation with 2,6-difluorophenyl isothiocyanate to form the corresponding 1-acyl-1H-[1,2,4]triazole-3,5-diamine .


Molecular Structure Analysis

The molecular weight of 3,5-Difluorophenyl isothiocyanate is 171.17 g/mol . The IUPAC Standard InChI is InChI=1S/C7H3F2NS/c8-5-1-2-6 (9)7 (3-5)10-4-11/h1-3H .


Chemical Reactions Analysis

In a specific reaction, 1H-[1,2,4]triazole-3,5-diamine undergoes acylation with 2,6-difluorophenyl isothiocyanate to form the corresponding 1-acyl-1H-[1,2,4]triazole-3,5-diamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluorophenyl isothiocyanate include a molecular weight of 171.17 g/mol , a refractive index of n20/D 1.593 , a boiling point of 201-204 °C , and a density of 1.33 g/mL at 25 °C . It also has a topological polar surface area of 44.4 Ų .

Scientific Research Applications

  • Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : Zhang, X., Jia, X., Wang, J., & Fan, X. (2011) demonstrated the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles using isothiocyanates in water, a method notable for its high efficiency and environmental sustainability. This approach, utilizing compounds like 3,5-Difluorophenyl isothiocyanate, offers significant advantages in terms of readily available starting materials and benign solvent usage (Zhang et al., 2011).

  • Biogenic Amine Determination in Beverages : Jastrzębska, A., Piasta, A., Krzemiński, M. P., & Szłyk, E. (2018) utilized a derivative of isothiocyanate, specifically 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, for the derivatization and determination of certain biogenic amines in beverages. This method is noted for its good reproducibility and accuracy, highlighting the application of isothiocyanates in food chemistry (Jastrzębska et al., 2018).

  • Mesomorphic Properties of Liquid Crystals : Das, M. K., Pramanik, A., Das, B., Szczuciński, Ł., & Dabrowski, R. (2012) investigated fluoro-substituted alkyl terphenyl isothiocyanates, including 3,5-Difluorophenyl isothiocyanate, for their mesomorphic properties. They found that such compounds exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications (Das et al., 2012).

  • Luminescent Biological Probes : Louie, M. W., Fong, T. T. H., & Lo, K. K. (2011) discussed the synthesis and photophysical properties of luminescent rhenium(I) polypyridine fluorous complexes, which incorporated isothiocyanate compounds for biological labeling and studies. This research highlights the potential of isothiocyanate derivatives in biological imaging and molecular probes (Louie et al., 2011).

Mechanism of Action

Isothiocyanates, such as 3,5-Difluorophenyl isothiocyanate, have been found to have antimicrobial properties against human pathogens . They exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Safety and Hazards

3,5-Difluorophenyl isothiocyanate is harmful if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapor . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,3-difluoro-5-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXELGKWEMRVTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374279
Record name 3,5-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorophenyl isothiocyanate

CAS RN

302912-39-6
Record name Benzene, 1,3-difluoro-5-isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound, MS (ISP): m/e=347.5 (M+H+), was prepared as for example 1, steps A to C. Step A was performed using 1,3-difluoro-5-isothiocyanato-benzene and yielded 5-(3,5-difluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester. This was hydrolized in step B to 5-(3,5-difluoro-phenylamino)-thiazole-4-carboxylic acid, which was reacted with 6-methyl-pyridin-2-ylamine in step C. 1,3-Difluoro-5-isothiocyanato-benzene was prepared as in example 96, starting from 3,5-difluoro-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3,5-Difluorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
3,5-Difluorophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3,5-Difluorophenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
3,5-Difluorophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
3,5-Difluorophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.